molecular formula C9H9BrO3 B8341903 3-Bromo-5-[1,3]dioxolan-2-yl-phenol

3-Bromo-5-[1,3]dioxolan-2-yl-phenol

Cat. No.: B8341903
M. Wt: 245.07 g/mol
InChI Key: ACZCYMBZIVORET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-[1,3]dioxolan-2-yl-phenol is a brominated aromatic compound featuring a phenol backbone substituted with a bromine atom at position 3 and a [1,3]dioxolane ring at position 3. The [1,3]dioxolane moiety enhances the compound’s lipophilicity and stability, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. Its synthesis typically involves acid-catalyzed cyclization or protection of diols, as exemplified in protocols using p-toluenesulfonic acid (p-TsOH) and Dean Stark apparatus for water removal .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

3-bromo-5-(1,3-dioxolan-2-yl)phenol

InChI

InChI=1S/C9H9BrO3/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,11H,1-2H2

InChI Key

ACZCYMBZIVORET-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=CC(=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bromophenols

The compound’s structural analogs differ primarily in substituent groups at positions 3 and 4. Key comparisons include:

a) Halogen and Functional Group Modifications
  • 3-Bromo-2-chlorophenol: This analog replaces the [1,3]dioxolane with a chlorine atom at position 2. The chlorine increases electronegativity, reducing solubility in nonpolar solvents compared to the dioxolane-containing compound. Such halogenated phenols are often intermediates in agrochemical synthesis .
  • 3-Bromo-5-(2-ethylimidazo[1,2-alpha]pyridine-3-carbonyl)-2-hydroxybenzonitrile : The nitrile and imidazopyridine groups in this derivative introduce significant steric bulk and hydrogen-bonding capacity, which enhance binding affinity in medicinal chemistry applications. However, the absence of a dioxolane ring reduces metabolic stability compared to the target compound .
b) Natural Bromophenols

Marine-derived bromophenols, such as 3-bromo-5-(hydroxymethyl)benzene-1,2-diol, exhibit hydroxyl and hydroxymethyl substituents instead of dioxolane. These polar groups improve water solubility and antioxidant activity but limit membrane permeability .

Physical and Chemical Properties

Compound Name Substituents (Position 3/5) Key Properties Applications Reference
3-Bromo-5-[1,3]dioxolan-2-yl-phenol Br / [1,3]dioxolane Lipophilic, stable to hydrolysis Pharmaceutical intermediates
3-Bromo-2-chlorophenol Br / Cl High electronegativity, moderate solubility Agrochemical synthesis
3-Bromo-5-(hydroxymethyl)benzene-1,2-diol Br / hydroxymethyl, diol Water-soluble, antioxidant Marine natural product research
2-Hydroxybenzonitrile derivatives Br / nitrile, heterocycles High steric bulk, H-bond donors Drug discovery
Key Observations :
  • Lipophilicity: The [1,3]dioxolane group in the target compound enhances lipid solubility, making it more suitable for blood-brain barrier penetration than polar analogs like natural bromophenols .
  • Stability : Acid-sensitive groups (e.g., nitriles) in analogs like those in may degrade under harsh reaction conditions, whereas the dioxolane ring offers robust protection .

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